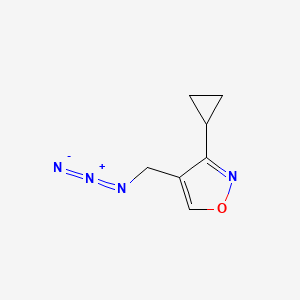

4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-(azidomethyl)-3-cyclopropyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c8-11-9-3-6-4-12-10-7(6)5-1-2-5/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSERIWBRPQXVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC=C2CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Azidomethyl 3 Cyclopropyl 1,2 Oxazole and Its Precursors

Strategies for 1,2-Oxazole Ring Formation

The construction of the 1,2-oxazole ring is a well-established area of heterocyclic chemistry, with several reliable synthetic routes. nih.gov These methodologies can be broadly categorized into cycloadditions, condensation/cyclization reactions, and rearrangements.

Cycloaddition Reactions in 1,2-Oxazole Synthesis

Cycloaddition reactions are powerful tools for the formation of five-membered heterocyclic rings like 1,2-oxazole. Among these, 1,3-dipolar cycloadditions are particularly prominent. nih.gov

The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a primary and highly versatile method for synthesizing 2-isoxazolines and isoxazoles, respectively. nih.govnih.gov This reaction, often referred to as a [3+2] cycloaddition, involves the reaction of a nitrile oxide (a 1,3-dipole) with a dipolarophile (an alkene or alkyne). researchgate.net Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides due to their high reactivity and tendency to dimerize into furoxans. chem-station.com

The reaction of a nitrile oxide with an alkyne directly yields the aromatic 1,2-oxazole ring. For the synthesis of a 3,4-disubstituted 1,2-oxazole like the target compound, a disubstituted alkyne would be required. The regioselectivity of the cycloaddition is a key consideration, often influenced by steric and electronic factors of the substituents on both the nitrile oxide and the alkyne. mdpi.com

| Reactants | Conditions | Product | Reference |

| Nitrile Oxide and Alkyne | Typically thermal activation, organic solvents | 1,2-Oxazole | nih.gov |

| Nitrile Oxide and Alkene | Mild conditions | 2-Isoxazoline | researchgate.net |

| Dibromoformaldoxime and Alkene | In situ generation of bromonitrile oxide with KHCO3 | Bromoisoxazoline | chem-station.com |

Condensation and Cyclization Reactions

These methods involve the formation of the 1,2-oxazole ring through the reaction of a three-carbon component with a source of hydroxylamine (B1172632), followed by cyclization and dehydration. nih.gov

A common and straightforward approach to 1,2-oxazole synthesis is the reaction of hydroxylamine with α,β-unsaturated ketones or 1,3-dicarbonyl compounds. nih.govwisdomlib.org This method involves the nucleophilic attack of hydroxylamine on a carbonyl group, followed by intramolecular cyclization and dehydration to form the stable aromatic ring. For instance, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride can lead to regioisomeric 1,2-oxazoles. nih.gov The reaction proceeds through the formation of an intermediate which then undergoes cyclization and subsequent dehydration to yield the final 1,2-oxazole product. nih.gov

| Starting Material | Reagent | Key Steps | Product | Reference |

| β-Enamino ketoester | Hydroxylamine hydrochloride | Condensation, Intramolecular cyclization, Dehydration | Regioisomeric 1,2-oxazoles | nih.gov |

| α,β-Unsaturated ketone | Hydroxylamine | Nucleophilic attack, Cyclization | Isoxazoline (B3343090) | researchgate.net |

| 1,3-Diketone | Hydroxylamine hydrochloride | Condensation, Cyclization | 1,2-Oxazole | nih.gov |

The Bredereck reaction traditionally involves the reaction of α-haloketones with formamide (B127407) to produce oxazoles. slideshare.net While the classic Bredereck synthesis is primarily for 1,3-oxazoles, modifications and related reactions can be adapted for other azole syntheses. The reaction of α-haloketones with amides is a known route to oxazole (B20620) derivatives. ijpsonline.com Conceptually similar pathways, involving different nitrogen sources, could potentially be explored for 1,2-oxazole formation, although this is not the most common route.

Rearrangement and Ring Expansion Approaches

The formation of oxazole rings can also be achieved through the rearrangement or expansion of other heterocyclic systems. These methods can provide access to specific substitution patterns that might be difficult to obtain through other routes. A notable example is the reaction of 2H-azirines with acyl chlorides, which can lead to the formation of oxazoles. beilstein-journals.org This process involves the ring expansion of the three-membered azirine ring to the five-membered oxazole ring. nih.gov A continuous-flow, three-step protocol has been developed to produce 2-(azidomethyl)oxazoles from vinyl azides, which proceeds through an azirine intermediate. beilstein-journals.orgbeilstein-journals.org The vinyl azide (B81097) undergoes thermolysis to form the azirine, which then reacts with an acyl halide to generate the oxazole ring. nih.gov

| Starting Material | Intermediate | Reagent | Product | Reference |

| Vinyl azide | 2H-Azirine | Bromoacetyl bromide | 2-(Bromomethyl)oxazole | nih.govbeilstein-journals.org |

| 2H-Azirine | - | Acyl chloride | Oxazole | beilstein-journals.org |

Azirine-to-Oxazole Rearrangements

The rearrangement of 2H-azirines, particularly 2-acyl-2H-azirines, represents a potential pathway for the formation of substituted oxazole rings. While not a direct synthesis of 1,2-oxazoles, this transformation is a known route to 1,3-oxazoles. The high ring strain of the azirine three-membered ring allows it to serve as a synthon for ring expansion reactions to form various five-membered heterocycles nih.gov.

The general mechanism involves the thermal or photochemical isomerization of a vinyl azide to a 2H-azirine. Subsequent reaction of the azirine, for instance with an acyl halide, can lead to a ring-expanded oxazole product. In a hypothetical application to the synthesis of the 3-cyclopropyl-1,2-oxazole core, one would start with a vinyl azide precursor that generates a 3-cyclopropyl-2H-azirine. This intermediate could then theoretically be rearranged. Annulation reactions using 3-arylazirines as N-C=C synthons have been successfully catalyzed by metals like Nickel(II) to form fused pyrrole systems, proceeding through the cleavage of the azirine N–C3 bond nih.gov. A similar strategy, if adapted, could provide a route to the desired oxazole core.

| Precursor Type | Reagent/Condition | Product | Ref. |

| 2-Acyl-3-alkyl-2H-azirines | Base | 1,3-Oxazole | nih.gov |

| 3-Arylazirines | Ni(hfacac)2, Functionalized arene | Fused Pyrrole System | nih.gov |

| α-Carbonylphosphoranes | Azides | 1,2,3-Triazoles (with azirine substituent) | rsc.org |

Metal-Catalyzed Oxidative Cyclizations

Metal-catalyzed reactions provide efficient and regioselective pathways for constructing substituted oxazole rings from simple, readily available precursors. These methods often involve the formation of key C-N and C-O bonds in a single cascade process.

A prominent strategy involves the palladium-catalyzed and copper-mediated oxidative cyclization of precursors to form trisubstituted oxazoles rsc.org. Another powerful metal-catalyzed approach is the [2+2+1] annulation of a terminal alkyne, a nitrile, and an oxygen atom from an oxidant. Gold-based catalysts have proven particularly effective for this transformation, enabling the synthesis of 2,5-disubstituted oxazoles from terminal alkynes and nitriles under mild conditions scientificupdate.comorganic-chemistry.org. To construct the 3-cyclopropyl-1,2-oxazole scaffold, this method would employ a cyclopropyl-substituted alkyne as a key starting material.

A highly relevant method for forming the 1,2-oxazole (isoxazole) ring is the reaction of β-enamino ketoesters with hydroxylamine. This condensation-cyclization sequence can be highly regioselective nih.gov. The synthesis would commence with a β-ketoester bearing a cyclopropyl (B3062369) group, which is then converted to a β-enamino ketoester. Subsequent reaction with hydroxylamine hydrochloride yields the 3-cyclopropyl-1,2-oxazole core, with a carboxylate group at the 4-position, which can be a handle for further functionalization to the target azidomethyl group nih.gov.

| Catalyst/Mediator | Starting Materials | Product Type | Ref. |

| Pd(OAc)2 / Cu(OAc)2 | Enaminones, etc. | Trisubstituted 1,3-Oxazoles | rsc.org |

| Gold(I) Complex | Terminal Alkyne, Nitrile, N-Oxide | 2,5-Disubstituted 1,3-Oxazoles | scientificupdate.comorganic-chemistry.org |

| Hypervalent Iodine | Oxime, Alkyne | 3,5-Disubstituted 1,2-Oxazoles | rsc.org |

| None (Condensation) | β-Enamino ketoester, Hydroxylamine | Substituted 1,2-Oxazoles | nih.gov |

Installation of the Azidomethyl Group

The introduction of the energetic azidomethyl moiety is a critical step that requires careful selection of precursors and reagents. The two primary routes involve nucleophilic substitution on a halomethyl group or a diazo-transfer reaction on an aminomethyl group.

Nucleophilic Displacement of Halides with Azide Sources

This is a robust and widely used method for synthesizing organic azides. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism, where an azide salt, typically sodium azide (NaN3), displaces a halide from an alkyl halide.

To apply this to the target molecule, a precursor such as 4-(bromomethyl)-3-cyclopropyl-1,2-oxazole or 4-(chloromethyl)-3-cyclopropyl-1,2-oxazole is required. This halomethyl intermediate can be synthesized from a corresponding 4-hydroxymethyl or 4-methyl substituted oxazole. The 4-(halomethyl)oxazole is then treated with an azide source in a suitable polar aprotic solvent. One-pot procedures that combine the nucleophilic substitution of a halide with sodium azide and a subsequent copper-catalyzed alkyne-azide cycloaddition (CuAAC) have been developed, demonstrating the compatibility of these reaction conditions beilstein-journals.orgnih.gov. Although the target molecule does not involve a subsequent cycloaddition, the initial azide formation step is directly analogous.

| Azide Source | Substrate | Solvent | Conditions | Ref. |

| Sodium Azide (NaN3) | Benzyl Bromides | DMF/Water | 60 °C | nih.gov |

| Sodium Azide (NaN3) | Alkyl Halides | Not specified | Not specified | nih.gov |

| Sodium Azide (NaN3) | 1,4-bis(bromomethyl)benzene | DMF/Water | 60 °C | beilstein-journals.org |

Diazo-Transfer Protocols

Diazo-transfer reactions provide a direct method for converting primary amines into azides. This transformation is valuable when the corresponding amine is more accessible than the alkyl halide. The precursor for this route would be 4-(aminomethyl)-3-cyclopropyl-1,2-oxazole.

The reaction employs a diazo-transfer reagent that delivers a diazo group (-N2+) to the amine, which then rearranges to the stable azide. Common reagents include trifluoromethanesulfonyl azide (TfN3) and imidazole-1-sulfonyl azide salts, which are often preferred due to their enhanced stability and safety profile nih.gov. The reaction conditions are generally mild and have been shown to be compatible with complex molecules, including peptides and DNA-encoded libraries nih.govuni-konstanz.de.

| Diazo-Transfer Reagent | Substrate Type | Catalyst/Base | Conditions | Ref. |

| Triflyl Azide (TfN3) | Primary Amines | CuSO4, NaHCO3 | Room Temp | uni-konstanz.de |

| Imidazole-1-sulfonyl azide | Primary Amines on DNA | None | Not specified | nih.gov |

| p-methylbenzenesulfonyl azide | Enamines | Not specified | Not specified | beilstein-journals.org |

Introduction of the Cyclopropyl Substituent

The incorporation of the cyclopropyl group is most efficiently achieved by using a starting material that already contains this moiety. This ensures that the robust cyclopropane ring does not need to be formed in the presence of the sensitive oxazole or azide functionalities.

Utilizing Cyclopropyl-Bearing Synthons

The synthesis of the 3-cyclopropyl-1,2-oxazole core relies on the selection of an appropriate cyclopropyl-containing building block. The choice of synthon is dictated by the specific ring-forming reaction being employed.

For instance, in the condensation reaction with hydroxylamine to form the 1,2-oxazole ring, a key synthon would be a cyclopropyl β-ketoester or a cyclopropyl 1,3-diketone nih.gov. These compounds can be readily prepared and serve as versatile precursors. For example, reacting a cyclopropyl ketone with an appropriate reagent can furnish the required dicarbonyl functionality researchgate.net.

Alternatively, for syntheses involving 1,3-dipolar cycloaddition, cyclopropyl acetylene would be a key synthon. Its reaction with a nitrile oxide (generated in situ from an oxime) provides a direct route to 3-cyclopropyl-1,2-oxazoles rsc.org. The use of such fundamental building blocks allows for the secure and regioselective installation of the cyclopropyl group at the desired C3 position of the oxazole ring from the outset of the synthetic sequence.

| Cyclopropyl Synthon | Reaction Type | Co-reactant | Product Core | Ref. |

| Cyclopropyl β-Ketoester | Condensation/Cyclization | Hydroxylamine | 3-Cyclopropyl-1,2-oxazole-4-carboxylate | nih.gov |

| Cyclopropyl Ketone | Condensation/Cyclization | Hydroxylamine | 3-Cyclopropyl-1,2-oxazole | researchgate.net |

| Cyclopropyl Acetylene | 1,3-Dipolar Cycloaddition | Nitrile Oxide | 3-Cyclopropyl-1,2-oxazole | rsc.org |

| Donor-Acceptor Cyclopropyl Ketones | Cascade Cyclization | 1,2-Diaminoarenes | 1,2-Disubstituted Benzimidazoles | nih.gov |

Cyclopropanation Reactions

The incorporation of the cyclopropyl group at the C3 position of the 1,2-oxazole ring is a critical aspect of the synthesis. This is typically achieved by using starting materials that already contain the cyclopropyl motif or by performing a cyclopropanation reaction on a suitable olefinic precursor.

One of the most established methods for cyclopropanation is the Simmons-Smith reaction, which involves an organozinc carbenoid, typically iodomethylzinc iodide, to convert an alkene into a cyclopropane ring. wikipedia.orgrsc.org In the context of synthesizing precursors for 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole, this reaction could be applied to an α,β-unsaturated ketone or ester that serves as a building block for the oxazole ring. For example, a vinyl ketone bearing the necessary carbon backbone could be cyclopropanated prior to the heterocyclization step. The reaction proceeds in a stereospecific, syn-addition manner. wikipedia.org

Another approach involves the use of diazo compounds in the presence of metal catalysts, such as rhodium(II) or copper complexes, to react with an alkene and form a cyclopropane. organic-chemistry.org The choice of catalyst can influence the stereoselectivity of the reaction. Furthermore, intramolecular cyclization reactions can be employed. For instance, treating primary haloalkanes with a strong base can generate a carbanion that subsequently displaces the halide in an intramolecular fashion to form the cyclopropane ring. wikipedia.org The Kulinkovich reaction offers a method to form cyclopropanols from esters using Grignard reagents and a titanium alkoxide catalyst, which can then be further functionalized. wikipedia.orgrsc.org

In a typical synthetic sequence for the target molecule, a more direct route involves starting with a commercially available cyclopropyl-containing building block, such as cyclopropyl methyl ketone. This starting material can be elaborated into a 1,3-dicarbonyl compound, a key precursor for the 1,2-oxazole ring. The 1,3-dicarbonyl compound is then condensed with hydroxylamine to form the heterocyclic core. nih.gov This strategy bypasses the need for a separate cyclopropanation step on a complex intermediate.

Table 1: Comparison of Selected Cyclopropanation Methods for Precursor Synthesis

| Method | Reagents | Substrate Example | Key Features |

|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂ / Zn-Cu couple | α,β-Unsaturated Ester | Stereospecific; tolerant of various functional groups. wikipedia.orgrsc.org |

| Catalytic Diazo Reaction | Ethyl diazoacetate / Rh₂(OAc)₄ | Alkene | High efficiency; catalyst choice allows for stereocontrol. organic-chemistry.org |

| Intramolecular Cyclization | γ-Halo Ketone / Strong Base | 1-chloro-4-pentanone | Forms the ring from an acyclic precursor via nucleophilic substitution. wikipedia.org |

Advanced Synthetic Techniques

Continuous Flow Synthesis Protocols

Continuous flow chemistry is a particularly valuable technique for handling hazardous reagents and intermediates, such as organic azides. beilstein-journals.orgrsc.org By performing reactions in a microreactor or a continuous flow system, the volume of hazardous material present at any given time is minimized, significantly reducing the risks associated with thermal runaways or explosions. beilstein-journals.org This technology offers superior heat and mass transfer, allowing for precise control over reaction temperature, pressure, and residence time, which often leads to higher yields and purities compared to traditional batch processes. rsc.org

For the synthesis of 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole, a continuous flow protocol would typically be employed for the final azidation step. A precursor, such as (3-cyclopropyl-1,2-oxazol-4-yl)methanol or its corresponding mesylate or halide, would be streamed into the reactor along with an azide source, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃). organic-chemistry.orgbeilstein-journals.org The reaction is completed within a short residence time in a heated section of the reactor before the product stream is collected. beilstein-journals.orgnih.gov This approach avoids the isolation of potentially unstable intermediates and allows for the safe, on-demand generation of the final product. durham.ac.uk

Table 2: Illustrative Conditions for Continuous Flow Azidation

| Parameter | Value | Purpose | Reference Example |

|---|---|---|---|

| Precursor | (3-cyclopropyl-1,2-oxazol-4-yl)methanol | Starting material for azidation | Direct azidation of alcohols. organic-chemistry.org |

| Azide Source | Sodium Azide (aq.) | Provides the N₃⁻ nucleophile | Synthesis of an azide precursor for Tamiflu. beilstein-journals.org |

| Solvent | Acetonitrile/Water | To dissolve reagents | Biphasic flow systems. |

| Reactor Temperature | 50 - 150 °C | To accelerate the nucleophilic substitution | Optimized for specific substrate and leaving group. beilstein-journals.orgbeilstein-journals.org |

| Residence Time | 10 sec - 10 min | To ensure complete conversion | Varies based on reaction kinetics. beilstein-journals.orgbeilstein-journals.org |

| Outcome | High yield and purity, enhanced safety | On-demand, scalable production | General benefits of flow chemistry for hazardous reactions. rsc.orgdurham.ac.uk |

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For the synthesis of 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole, a one-pot sequence can be designed to streamline the conversion of a stable precursor into the final product.

A plausible one-pot strategy could involve the transformation of a functional group at the C4 position of the oxazole ring. For instance, starting with ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate, a two-step, one-pot sequence could be envisioned. First, the ester is reduced to the corresponding alcohol, (3-cyclopropyl-1,2-oxazol-4-yl)methanol, using a reducing agent like lithium aluminum hydride. After the reduction is complete, a sulfonyl chloride (e.g., mesyl chloride) is added to the same pot to convert the alcohol into a good leaving group in situ. Finally, an azide salt is added to perform the nucleophilic substitution, yielding the target compound.

Alternatively, an integrated continuous flow process can function as an advanced form of a one-pot reaction sequence. beilstein-journals.orgnih.gov In such a setup, different reagents are introduced at various points along the flow path, allowing sequential transformations to occur without isolating the intermediates. durham.ac.uk For example, a vinyl azide precursor could undergo thermolysis in the first stage of a flow reactor to form an azirine, which is then immediately reacted with an acyl halide in the second stage to form a 4-(halomethyl)-1,2-oxazole intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate would then flow into a third section where it is mixed with an aqueous azide solution to yield the final 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole. beilstein-journals.orgnih.gov

Table 3: Hypothetical One-Pot Synthesis Sequence

| Step | Reagents & Conditions | Intermediate Formed | Purpose |

|---|---|---|---|

| 1. Reduction | Ethyl 3-cyclopropyl-1,2-oxazole-4-carboxylate + LiAlH₄ in THF, 0 °C | (3-cyclopropyl-1,2-oxazol-4-yl)methanol | Conversion of ester to primary alcohol. |

| 2. Activation | Addition of Mesyl Chloride + Triethylamine to the same vessel, 0 °C | (3-cyclopropyl-1,2-oxazol-4-yl)methyl mesylate | In situ conversion of the alcohol to a reactive intermediate. |

| 3. Azidation | Addition of Sodium Azide in DMF, heat | 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole | Nucleophilic displacement to install the azide group. |

Reactivity and Transformations of 4 Azidomethyl 3 Cyclopropyl 1,2 Oxazole

Azide (B81097) Group Transformations

The transformations of the azide group in 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole are key to its utility as a synthetic building block. These reactions leverage the unique electronic properties of the azide, enabling its participation in highly selective and efficient chemical ligations and functional group interconversions.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.orgnih.gov This reaction has become one of the most powerful methods for forging covalent connections between molecular fragments. nih.gov The CuAAC reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, facilitated by a copper(I) catalyst, to form a stable 1,2,3-triazole ring. organic-chemistry.orgsigmaaldrich.com

The reaction of 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole with various terminal alkynes under CuAAC conditions is expected to produce a library of novel 1,4-disubstituted 1,2,3-triazole derivatives. This transformation is highly efficient and tolerates a broad range of functional groups on the alkyne partner. organic-chemistry.org The resulting triazole ring is not merely a linker; it is a rigid, aromatic, and highly polar moiety that can participate in hydrogen bonding and dipole-dipole interactions, often serving as a bioisosteric replacement for the amide bond in medicinal chemistry. nih.gov

The general scheme for this reaction involves mixing the azide and a terminal alkyne in the presence of a copper(I) source. The Cu(I) catalyst can be added directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.gov The reaction proceeds under mild conditions, often at room temperature, in a variety of solvents, including aqueous mixtures. organic-chemistry.org

Illustrative CuAAC Reactions with an Azide Building Block

| Alkyne Reactant | Catalyst System | Solvent | Product | Yield |

| Phenylacetylene | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | 1-((3-cyclopropyl-1,2-oxazol-4-yl)methyl)-4-phenyl-1H-1,2,3-triazole | High |

| Propargyl alcohol | CuI | DMF | (1-((3-cyclopropyl-1,2-oxazol-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | High |

| Ethyl propiolate | CuBr | CH₃CN/H₂O | Ethyl 1-((3-cyclopropyl-1,2-oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylate | High |

Note: This table is illustrative, showing typical reactants and conditions for CuAAC reactions. Specific yields for the reactions of 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole would require experimental validation.

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires high temperatures and typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. organic-chemistry.org In contrast, the copper-catalyzed pathway proceeds through a different mechanism involving copper-acetylide intermediates, which directs the reaction to exclusively form the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgrsc.org

This high degree of control is crucial for applications where a single, well-defined product is necessary, such as in drug discovery and the development of functional materials. The mechanism ensures that the C4 of the triazole ring is attached to the alkyne substituent, while the N1 position is linked to the azidomethyl group of the isoxazole (B147169) core. Alternative catalysts, such as ruthenium complexes, can favor the formation of the 1,5-regioisomer, providing a complementary method for accessing the other triazole derivative if needed. organic-chemistry.org

To circumvent the potential cytotoxicity of the copper catalyst, particularly for in vivo applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction obviates the need for a metal catalyst by using a strained cyclooctyne (B158145) as the alkyne partner. The high ring strain of the cyclooctyne (e.g., bicyclononyne (BCN) or dibenzocyclooctyne (DBCO)) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures. mdpi.com

When reacted with a strained cyclooctyne, 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole would undergo a catalyst-free ligation to form a triazole product. This bioorthogonal reaction is highly valuable for labeling biomolecules in living systems without perturbing their natural functions. However, a drawback of SPAAC is that it typically results in a mixture of regioisomers, as the reaction follows a mechanism closer to the thermal Huisgen cycloaddition.

The Staudinger reaction provides a classic and efficient method for the reduction of azides to primary amines. The reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), to form a phosphazide (B1677712) intermediate. This intermediate then spontaneously loses dinitrogen (N₂) gas to form an aza-ylide. sigmaaldrich.com

For 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole, this reaction would proceed as follows:

Aza-ylide formation: The azide reacts with PPh₃ to form an iminophosphorane (aza-ylide).

Hydrolysis: Subsequent hydrolysis of the aza-ylide with water yields the primary amine, 4-(aminomethyl)-3-cyclopropyl-1,2-oxazole, and triphenylphosphine oxide as a byproduct.

This two-step, one-pot procedure is a mild and high-yielding method for converting the azidomethyl group into a valuable aminomethyl group, which can serve as a handle for further functionalization, such as amide bond formation. Variations of this reaction, known as the Staudinger ligation, have been developed to form stable amide bonds directly under bioorthogonal conditions. sigmaaldrich.com

Organic azides are energetic molecules that can decompose under thermal or photochemical conditions to extrude N₂ and generate highly reactive nitrene intermediates. researchgate.net The fate of the nitrene is dependent on its spin state (singlet or triplet) and the surrounding molecular environment.

For 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole, decomposition would likely generate the corresponding (3-cyclopropyl-1,2-oxazol-4-yl)methylnitrene. Potential subsequent reactions of this nitrene could include:

C-H Insertion: Intramolecular or intermolecular insertion into C-H bonds.

Rearrangement: Rearrangement to form an imine, such as 3-cyclopropyl-1,2-oxazole-4-carbaldehyde.

Dimerization: Reaction with another nitrene or azide molecule to form azo compounds.

Studies on related 4-azidoisoxazole and 5-azido-3-phenylisoxazole derivatives have shown that photolysis can lead to the formation of imines through a concerted mechanism or via a singlet alkylnitrene intermediate. researchgate.net These decomposition pathways, while often leading to complex product mixtures, can be harnessed under controlled conditions to access unique molecular structures that are otherwise difficult to synthesize.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

1,2-Oxazole Ring Chemistry

The 1,2-oxazole ring is an aromatic heterocycle, but its aromaticity is weaker than that of benzene, making it susceptible to a variety of reactions, including electrophilic substitution, nucleophilic attack, and cycloadditions.

| Position | Substituent | Electronic Effect | Influence on Electrophilic Substitution at C-5 |

| C-3 | Cyclopropyl (B3062369) | Weakly donating | Potentially activating |

| C-4 | Azidomethyl | Withdrawing | Deactivating |

This interactive table analyzes the electronic effects of the substituents on the electrophilic substitution at the C-5 position of the oxazole (B20620) ring.

The 1,2-oxazole ring is susceptible to nucleophilic attack, often leading to ring cleavage rather than substitution. The most electrophilic carbon atom in the oxazole ring is typically C-2, making it the primary site for nucleophilic attack. wikipedia.org In 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole, the C-2 position is unsubstituted. Nucleophilic attack at this position would lead to a transient intermediate that could subsequently undergo ring-opening and fragmentation. The weak N-O bond in the isoxazole ring makes it prone to reductive cleavage, which is a common transformation for this heterocycle.

Oxazoles can function as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. researchgate.netwikipedia.org This reactivity allows for the synthesis of pyridine (B92270) derivatives through a cycloaddition-retro-Diels-Alder sequence. researchgate.net The participation of the oxazole as a diene is facilitated by electron-donating substituents on the ring. In the case of 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole, the electronic influence of the substituents would be a key factor in determining its viability as a diene in Diels-Alder reactions. The weakly donating cyclopropyl group might slightly favor this reactivity, while the withdrawing azidomethyl group would likely disfavor it. Intramolecular Diels-Alder reactions of oxazoles have also been widely used in the synthesis of complex natural products. researchgate.net

Stability and Aromaticity in Reaction Contexts

The chemical behavior of 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole is intrinsically linked to the stability and aromatic character of its core isoxazole ring. Isoxazoles are five-membered heterocyclic compounds that exhibit aromatic properties, influencing their reactivity and the transformations they undergo. sphinxsai.comchemicalbook.com

The isoxazole ring is considered a π-excessive heteroaromatic system, possessing characteristics of both furan (B31954) and pyridine. chemicalbook.com While it has a delocalized 6π electron system, the presence of the highly electronegative oxygen and nitrogen atoms results in a lower aromaticity compared to other five-membered heterocycles. chemicalbook.com This reduced aromaticity, coupled with the inherent weakness of the N-O bond, is a key factor governing the stability of isoxazoles. mdpi.com Under certain reaction conditions, such as reduction or in the presence of a base, this bond is susceptible to cleavage. mdpi.com For instance, the isoxazole ring in the anti-inflammatory drug leflunomide (B1674699) has been shown to undergo base-catalyzed ring opening. researchgate.net Conversely, studies on other isoxazole derivatives have demonstrated stability under acidic conditions. nih.gov

The azidomethyl group is a versatile functional group known for its diverse reactivity. nih.govmdpi.com Organic azides can participate in a variety of chemical transformations, including cycloaddition reactions, reductions, and rearrangements. mdpi.com The stability of the azidomethyl group itself is a factor to consider, as organic azides can be sensitive to heat and light. However, the stability of 2-(azidomethyl)oxazole derivatives has been reported to be higher than their 2-(bromomethyl)oxazole precursors, suggesting that the azido (B1232118) functionality can be introduced and handled under controlled conditions. beilstein-journals.org

The following table summarizes the key components of 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole and their general stability characteristics:

| Component | General Stability Characteristics | Potential Influence on Reactivity |

| Isoxazole Ring | Aromatic, but with a weak N-O bond susceptible to cleavage under reductive or basic conditions. mdpi.com Stability is influenced by pH and substituents. researchgate.netnih.govresearchgate.net | The aromaticity provides a stable scaffold for reactions on the side chain. The weak N-O bond offers a potential site for ring-opening transformations. |

| Cyclopropyl Group | Generally stable. Can influence the electronic properties of the isoxazole ring through its unique electronic character. | Modulates the electron density of the isoxazole ring, potentially affecting its aromaticity and reactivity. |

| Azidomethyl Group | A reactive functional group. Can be sensitive to thermal and photochemical conditions. Its stability is influenced by the overall molecular structure. beilstein-journals.org | Undergoes a variety of transformations such as cycloadditions and reductions, enabling the synthesis of diverse derivatives. nih.govmdpi.com |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy (Infrared and Raman)

Further research and synthesis of 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole, followed by its thorough characterization and publication of the findings in scientific literature, would be required to provide the detailed information requested.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of a molecule provides valuable insight into its electronic structure and the types of electronic transitions that can occur upon irradiation with ultraviolet or visible light. For the compound 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole, a comprehensive search of scientific literature and chemical databases did not yield specific experimental data regarding its UV-Vis absorption maxima (λmax) or molar absorptivity (ε).

In the absence of direct experimental findings for 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole, a general understanding of the electronic transitions expected for the constituent chromophores—the 1,2-oxazole ring and the azido (B1232118) group—can be inferred from literature on related compounds. The 1,2-oxazole ring is an aromatic heterocycle that typically exhibits π → π* transitions at shorter wavelengths, usually below 300 nm. The exact position and intensity of these absorptions are sensitive to the nature and position of substituents on the ring. The cyclopropyl (B3062369) group, being a saturated alkyl substituent, is not expected to significantly influence the position of the primary absorption bands of the oxazole (B20620) ring.

Table 4.5.1: Hypothetical UV-Vis Absorption Data for 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole

| λmax (nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Solvent | Tentative Assignment |

| Data Not Available | Data Not Available | Data Not Available | π → π* (Oxazole Ring) |

| Data Not Available | Data Not Available | Data Not Available | n → π* (Azido Group) |

| Data Not Available | Data Not Available | Data Not Available | π → π* (Azido Group) |

| Note: This table is presented as a template. Specific experimental values for 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole are not currently available in the public domain. |

Further empirical research, including the synthesis and subsequent spectroscopic analysis of 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole, would be necessary to populate this data table and provide a detailed and accurate characterization of its electronic spectroscopic properties. Such a study would elucidate the specific wavelengths of maximum absorption and the intensities of these absorptions, offering a more complete understanding of the molecule's electronic behavior.

Computational and Mechanistic Studies

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are employed to model the geometric and electronic structure of molecules, providing a detailed picture of their conformational possibilities.

Density Functional Theory (DFT) is a widely used computational method for predicting the structural and electronic properties of organic molecules. irjweb.com For a molecule such as 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), can be used to determine its most stable three-dimensional geometry. mdpi.com These calculations optimize key structural parameters, including bond lengths, bond angles, and dihedral angles, to find the lowest energy conformation of the molecule.

The calculations would reveal the planarity of the 1,2-oxazole ring and the specific orientations of the cyclopropyl (B3062369) and azidomethyl substituents. irjweb.com For instance, the bond lengths within the oxazole (B20620) ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. rad-proceedings.org The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated, providing insights into the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov

Table 1: Representative Predicted Geometrical Parameters for 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole using DFT This table presents hypothetical data based on typical values for substituted oxazoles.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | O1-N2 | 1.42 Å |

| N2-C3 | 1.31 Å | |

| C3-C4 | 1.43 Å | |

| C4-C5 | 1.35 Å | |

| C5-O1 | 1.36 Å | |

| C3-C(cyclopropyl) | 1.48 Å | |

| C4-C(azidomethyl) | 1.50 Å | |

| Bond Angle | C5-O1-N2 | 105° |

| O1-N2-C3 | 111° | |

| N2-C3-C4 | 115° | |

| C3-C4-C5 | 106° | |

| C4-C5-O1 | 103° |

Conformational Landscapes of Substituted 1,2-Oxazoles

The presence of flexible substituents, like the azidomethyl and cyclopropyl groups, means that 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole can exist in multiple conformations. The conformational landscape describes the relative energies of these different spatial arrangements. The rotation around the single bonds connecting the cyclopropyl and azidomethyl groups to the oxazole ring gives rise to various conformers.

Elucidation of Reaction Mechanisms

Computational modeling is instrumental in detailing the step-by-step processes of chemical reactions, identifying intermediates and transition states that are often difficult to observe experimentally.

The 1,2-oxazole ring and the azide (B81097) group are both capable of participating in various cycloaddition and rearrangement reactions. The azide can undergo [3+2] dipolar cycloadditions with alkenes or alkynes, a cornerstone of "click chemistry". mdpi.com The oxazole ring itself can act as a diene in Diels-Alder reactions. wikipedia.orgpharmaguideline.com

Transition state theory is used to model these complex reactions. By calculating the structure and energy of the transition state—the highest energy point along the reaction coordinate—chemists can predict the activation energy, which determines the reaction rate. nih.gov For example, modeling the transition state of a 1,3-dipolar cycloaddition involving the azidomethyl group would help determine the regioselectivity and stereoselectivity of the reaction. mdpi.com Similarly, studying rearrangements of the oxazole ring, which can be triggered thermally or photochemically, involves locating the relevant transition states to understand the feasibility and outcome of the transformation. nih.gov

Understanding the formation of 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole and its subsequent reactions requires a detailed analysis of the entire reaction pathway. One of the primary routes to 1,2-oxazoles involves the reaction of a three-carbon component, such as a 1,3-diketone derivative, with hydroxylamine (B1172632). nih.gov Computational analysis can map the energy profile of this reaction, starting from the reactants, through intermediates and transition states, to the final product. This can clarify mechanistic details, such as which carbonyl group is attacked first and the sequence of cyclization and dehydration steps. nih.gov

For the azide group, reaction pathway analysis can elucidate the mechanisms of its various transformations. Organic azides can undergo thermal or photochemical decomposition to form highly reactive nitrenes, which can then participate in C-H insertion or cyclization reactions. mdpi.comresearchgate.net They are also well-known for their participation in the Staudinger reaction or their reduction to amines. mdpi.comresearchgate.net Computational studies can compare the energy barriers for these competing pathways, predicting the most likely reaction product under specific conditions. researchgate.net

Prediction of Spectroscopic Parameters

Computational chemistry can predict various spectroscopic properties of a molecule, which is invaluable for structure confirmation and interpretation of experimental data. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, it is possible to simulate NMR, IR, and Raman spectra.

For 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical values, when compared with experimental spectra, can help assign the signals to specific atoms in the molecule, confirming the connectivity and stereochemistry. Discrepancies between calculated and experimental values can often point to specific conformational or solvent effects. researchgate.net Similarly, the calculation of vibrational frequencies can help in assigning the absorption bands in an experimental IR spectrum to specific molecular motions, such as the characteristic asymmetric stretch of the azide group (N=N=N) or the ring vibrations of the oxazole and cyclopropyl moieties.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole This table presents representative data to illustrate the comparison between calculated and observed values.

| Spectrum | Signal | Predicted Value | Experimental Value |

| ¹³C NMR | C3 (Oxazole) | 160.5 ppm | 161.0 ppm |

| C4 (Oxazole) | 105.2 ppm | 104.8 ppm | |

| C5 (Oxazole) | 155.8 ppm | 156.1 ppm | |

| CH₂ (Azidomethyl) | 52.1 ppm | 51.7 ppm | |

| CH (Cyclopropyl) | 8.5 ppm | 8.9 ppm | |

| ¹H NMR | H5 (Oxazole) | 8.35 ppm | 8.40 ppm |

| CH₂ (Azidomethyl) | 4.60 ppm | 4.65 ppm | |

| CH (Cyclopropyl) | 1.80 ppm | 1.83 ppm | |

| IR | Azide (N₃) Stretch | 2105 cm⁻¹ | 2100 cm⁻¹ |

| C=N (Oxazole) Stretch | 1610 cm⁻¹ | 1615 cm⁻¹ |

Computational NMR Chemical Shift Prediction

There are currently no published studies detailing the computational prediction of 1H or 13C NMR chemical shifts for 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole. Such a study would typically involve optimizing the molecule's geometry using a selected level of theory and basis set, followed by the calculation of magnetic shielding tensors to predict the chemical shifts. A comparison with experimentally obtained NMR data would be crucial for the validation of the computational model. Without such research, a data table of predicted versus experimental shifts cannot be generated.

Vibrational Frequency Analysis

Similarly, a vibrational frequency analysis for 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole has not been reported in the scientific literature. This type of analysis calculates the frequencies of the fundamental vibrational modes of the molecule. The results are often compared with experimental infrared (IR) and Raman spectroscopy data to help assign the observed spectral bands to specific molecular vibrations, such as the characteristic stretching frequency of the azide group or the ring vibrations of the oxazole and cyclopropyl moieties. The absence of such a study means that a data table of calculated vibrational modes and their corresponding frequencies cannot be provided.

Future computational research on 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole would be beneficial for a deeper understanding of its structural and electronic properties.

Synthetic Derivatives and Analogues of 4 Azidomethyl 3 Cyclopropyl 1,2 Oxazole

Synthesis of Related Azidomethyl-1,2-Oxazoles

The introduction of the azidomethyl group onto the 1,2-oxazole ring is a key transformation for creating analogues of the title compound. This functional group serves as a precursor for a variety of other functionalities, most notably for "click chemistry" reactions to form triazoles. nih.gov The synthesis of azidomethyl-1,2-oxazoles is typically achieved through the nucleophilic substitution of a corresponding halomethyl derivative.

A common strategy involves a multi-step sequence starting from a suitable precursor. beilstein-journals.org For instance, a continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles, which provides a conceptual framework applicable to other isomers. nih.govbeilstein-journals.org This process begins with the thermolysis of a vinyl azide (B81097) to generate a reactive azirine intermediate. beilstein-journals.org This intermediate then reacts with a haloacyl halide, such as bromoacetyl bromide, to form the 2-(halomethyl)oxazole moiety. beilstein-journals.orgbeilstein-journals.org The final step is a nucleophilic displacement of the halide with sodium azide (NaN₃) to yield the desired azidomethyl oxazole (B20620). nih.govbeilstein-journals.org This approach has been shown to be efficient, with good selectivity and yields. beilstein-journals.org

The versatility of the (halomethyl)oxazole intermediate is crucial, as it serves as a flexible building block for various nucleophilic displacement reactions. beilstein-journals.orgbeilstein-journals.org The conversion to the azide is a robust and widely used transformation in organic synthesis.

Table 1: Synthesis of Azidomethyl-Oxazoles via Halomethyl Intermediates

| Starting Material | Key Intermediate | Reagent for Azide Formation | Product | Reference |

|---|---|---|---|---|

| Vinyl Azides | 2-(Bromomethyl)oxazoles | Sodium Azide (NaN₃) | 2-(Azidomethyl)oxazoles | beilstein-journals.org, beilstein-journals.org, nih.gov |

Exploration of Different Cyclopropyl-Substituted 1,2-Oxazoles

The cyclopropyl (B3062369) group is a significant structural motif that can influence the physicochemical properties and biological activity of a molecule. Synthetic methodologies have been developed to regioselectively introduce the cyclopropyl ring at various positions on the 1,2-oxazole scaffold.

One effective method for the regioselective synthesis of isomeric 3-cyclopropyl- and 5-cyclopropyl-isoxazoles starts from α-bis(methylthio)methylene cyclopropyl ketones. researchgate.netresearchgate.net By reacting these ketones with hydroxylamine (B1172632) hydrochloride under different conditions, either the 3-cyclopropyl or the 5-cyclopropyl isomer can be obtained selectively. researchgate.net For example, reaction with hydroxylamine hydrochloride and sodium methoxide (B1231860) in methanol (B129727) typically yields 3-(2-arylcyclopropyl)-5-methylthio-isoxazoles. researchgate.net In contrast, refluxing the starting ketone with hydroxylamine hydrochloride in acidic ethanol-water leads to the formation of 5-(2-arylcyclopropyl)-3-methylthio-isoxazoles. researchgate.netresearchgate.net

Another approach involves the ring-opening and intramolecular nucleophilic vinylic substitution of cyclopropyl oximes to produce substituted isoxazoles. nih.gov These methods highlight the chemical tractability of incorporating cyclopropyl groups at specific positions of the isoxazole (B147169) ring, enabling the synthesis of a diverse library of analogues.

Table 2: Regioselective Synthesis of Cyclopropyl-Isoxazoles

| Precursor | Reaction Conditions | Product | Reference |

|---|---|---|---|

| α-Bis(methylthio)methylene cyclopropyl ketones | NH₂OH·HCl, NaOMe, MeOH | 3-Cyclopropyl-isoxazoles | researchgate.net, researchgate.net |

| α-Bis(methylthio)methylene cyclopropyl ketones | NH₂OH·HCl, H₂SO₄, EtOH/H₂O | 5-Cyclopropyl-isoxazoles | researchgate.net, researchgate.net |

| Cyclopropyl oximes | POCl₃/CH₂Cl₂ | Substituted Isoxazoles | nih.gov |

Introduction of Diverse Functional Groups to the 1,2-Oxazole Scaffold

To create a broad range of analogues, diverse functional groups can be introduced onto the 1,2-oxazole core. This allows for the fine-tuning of molecular properties. Several methods exist for the regioselective functionalization of the oxazole ring system.

A powerful technique involves the direct metalation of the oxazole scaffold. nih.gov Using TMP-bases of magnesium and zinc (such as TMPMgCl·LiCl or TMPZnCl·LiCl), the oxazole ring can be selectively deprotonated at various positions. nih.gov The resulting organometallic species are stable and can react with a wide array of electrophiles, including aryl halides, acid chlorides, and silylating agents, to furnish highly functionalized, trisubstituted oxazoles. nih.gov

Another important transformation is the introduction of a carboxylate group. Regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates have been prepared from β-enamino ketoester precursors by reaction with hydroxylamine hydrochloride. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as direct arylation, have been developed for the regioselective functionalization of oxazoles at the C-2 and C-5 positions with various aryl and heteroaryl halides. organic-chemistry.org The cycloisomerization of propargyl amides also provides a route to polysubstituted oxazoles. nih.gov These synthetic tools enable the systematic modification of the 1,2-oxazole core, facilitating the exploration of structure-activity relationships.

Table 3: Methods for Functionalization of the 1,2-Oxazole Scaffold

| Method | Position(s) Functionalized | Functional Groups Introduced | Reference |

|---|---|---|---|

| Metalation with TMP-bases (Mg, Zn) | C2, C4, C5 | Aryl, Allyl, Acyl, Silyl | nih.gov |

| Reaction of β-enamino ketoesters | C4 | Carboxylate | nih.gov |

| Palladium-catalyzed Direct Arylation | C2, C5 | Aryl, Heteroaryl | organic-chemistry.org |

| Cycloisomerization of Propargyl Amides | C2, C4, C5 | Alkyl, Carbonyl | nih.gov |

Regioisomeric Investigations of 1,2-Oxazole Derivatives

The synthesis of substituted 1,2-oxazoles often presents a challenge in controlling regioselectivity, as the reaction of unsymmetrical precursors can lead to a mixture of isomers. The condensation of a three-carbon component (like a 1,3-diketone) with hydroxylamine is a primary pathway to the 1,2-oxazole ring, but can yield different regioisomers depending on which carbonyl group is attacked first. nih.gov

Significant research has focused on directing the outcome of these cyclocondensation reactions. Methodologies have been developed to regioselectively synthesize different series of isoxazole regioisomers from β-enamino diketones and hydroxylamine hydrochloride. rsc.org Control over the regiochemistry can be achieved by carefully selecting the reaction conditions, such as the solvent, the use of a Lewis acid as a carbonyl activator (e.g., BF₃), or by modifying the structure of the β-enamino diketone precursor. rsc.org These variations allow for targeted access to specific substitution patterns, such as 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. rsc.org

The ability to distinguish between the resulting regioisomers is also critical. Spectroscopic techniques, particularly ¹H, ¹³C, and ¹⁵N NMR, are invaluable for unambiguous structural assignment. nih.gov By developing these regiocontrolled synthetic strategies, chemists can predictably construct specific 1,2-oxazole isomers, which is essential for systematic studies of their derivatives. nih.govrsc.org

Future Perspectives in the Research of 4 Azidomethyl 3 Cyclopropyl 1,2 Oxazole

Development of Novel and Sustainable Synthetic Protocols

Drawing inspiration from the synthesis of related oxazoles, a potential sustainable route could involve the reaction of a cyclopropyl-containing precursor with an appropriate building block to form the oxazole (B20620) core, followed by a direct and selective azidation. ijcps.org Green chemistry principles, such as the use of safer solvents (e.g., water, ethanol, or supercritical CO2), microwave-assisted organic synthesis (MAOS) to reduce reaction times, and the use of solid-supported reagents, are anticipated to become central to these new protocols. mdpi.com

| Parameter | Conventional Approach (Hypothetical) | Proposed Sustainable Protocol |

| Starting Materials | Multi-step synthesis from potentially hazardous precursors | Readily available, less hazardous starting materials |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., Ethanol, Water, 2-MeTHF) |

| Reaction Conditions | Prolonged heating, multiple intermediate isolations | Microwave irradiation, one-pot tandem reaction |

| Reagents | Stoichiometric and potentially toxic reagents | Catalytic reagents, solid-supported reagents |

| Waste Generation | Significant solvent and reagent waste | Minimized waste streams |

Advanced Catalyst Design for Selective Transformations

The azidomethyl group is a gateway to a vast array of chemical transformations, most notably the 1,3-dipolar cycloaddition reaction with alkynes to form 1,2,3-triazoles. Future research will focus on designing advanced catalysts to control the selectivity and efficiency of these transformations. For the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the development of novel ligand-supported copper catalysts or heterogeneous catalysts (e.g., copper nanoparticles on solid supports) could offer enhanced reactivity, easier product purification, and catalyst recyclability. researchgate.netacs.org

Beyond CuAAC, catalysts for other selective transformations of the azido (B1232118) group will be explored. This includes ruthenium catalysts for the synthesis of alternative triazole regioisomers or catalysts for the controlled reduction of the azide (B81097) to an amine, which would open up further derivatization pathways. acs.org Advanced catalyst design will also be crucial for selective functionalization of the oxazole ring itself, enabling late-stage modification of the core structure.

| Catalyst Type | Transformation | Key Advantages for Future Development |

| Homogeneous Copper(I) with Novel Ligands | Azide-Alkyne Cycloaddition (CuAAC) | Enhanced reaction rates, improved regioselectivity, tolerance of diverse functional groups. |

| Heterogeneous Copper (e.g., Cu/C, Cu-MOFs) | Azide-Alkyne Cycloaddition (CuAAC) | Easy separation, catalyst recyclability, suitability for flow chemistry systems. researchgate.net |

| Ruthenium Complexes | Azide-Alkyne Cycloaddition | Access to 1,5-disubstituted triazole isomers, complementary to CuAAC. acs.org |

| Iron or Palladium Catalysts | C-H Amination/Azidation | Direct functionalization of other parts of the molecule, enabling novel derivatives. researchgate.net |

Integration of Flow Chemistry for Enhanced Synthesis Efficiency

The synthesis of organic azides in traditional batch reactors can pose safety risks due to their potential instability. Continuous flow chemistry offers a powerful solution to mitigate these risks by utilizing small reactor volumes, ensuring that only a minimal amount of the energetic azide is present at any given time. researchgate.net The integration of flow chemistry is a key future perspective for the synthesis of 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole and its derivatives. beilstein-journals.orgbeilstein-journals.org

A multi-step continuous flow process could be designed where the oxazole ring is first formed in one reactor module, followed by the introduction of an azide source in a subsequent module to generate the final product without isolating potentially unstable intermediates. nih.gov This approach not only enhances safety but also allows for precise control over reaction parameters (temperature, pressure, residence time), leading to higher yields, improved purity, and easier scalability. durham.ac.ukuc.pt Such integrated flow systems can significantly shorten production times from hours or days to mere minutes. nih.gov

Deeper Mechanistic Understanding Through Combined Computational and Experimental Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole is crucial for optimizing existing protocols and discovering new reactions. Future research will increasingly rely on a synergistic combination of computational modeling and experimental validation.

Computational methods, particularly Density Functional Theory (DFT), can be employed to elucidate reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. These studies can provide invaluable insights into the role of the cyclopropyl (B3062369) group in influencing the electronic structure and reactivity of the oxazole core. For instance, computational analysis can help predict the regioselectivity of cycloaddition reactions or electrophilic substitutions on the oxazole ring. These theoretical predictions would then be tested and validated through rigorous experimental studies, including kinetic analysis, isotope labeling experiments, and in-situ spectroscopic monitoring of reactions to identify key intermediates.

Design and Synthesis of Complex Molecular Architectures Featuring the Azidomethyl-Cyclopropyl-1,2-Oxazole Moiety

The true value of 4-(azidomethyl)-3-cyclopropyl-1,2-oxazole lies in its application as a versatile building block for constructing larger, functional molecules. The azidomethyl group is an ideal handle for covalent attachment to other molecular entities via click chemistry. This enables the straightforward integration of the oxazole moiety into a wide range of complex architectures.

Future work will focus on using this building block to synthesize:

Bioactive Conjugates: Linking the oxazole scaffold to biomolecules such as peptides, sugars, or targeting ligands to create novel therapeutic agents. The resulting 1,2,3-triazole linker is exceptionally stable in biological systems.

Functional Polymers: Incorporating the molecule as a pendant group on a polymer backbone, which could be used for developing advanced materials, sensors, or drug delivery systems.

Novel Heterocyclic Systems: Using the oxazole ring as a diene in Diels-Alder reactions to construct complex pyridine-based structures, which are prevalent in pharmaceuticals. nih.govwikipedia.org

This modular approach allows for the rapid generation of diverse chemical libraries for screening in drug discovery and materials science applications, leveraging the unique structural and electronic properties of the azidomethyl-cyclopropyl-1,2-oxazole core.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole, and how do reaction conditions influence yield?

- Methodology : The azidomethyl group can be introduced via nucleophilic substitution of a chloromethyl precursor (e.g., 4-(Chloromethyl)-3-cyclopropyl-1,2-oxazole) with sodium azide (NaN₃) in polar aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours .

- Key Variables :

- Catalyst : Lewis acids (e.g., ZnCl₂) enhance chloromethylation efficiency in precursor synthesis .

- Temperature : Lower temperatures (0–10°C) minimize side reactions during cyclopropyl group stabilization .

- Yield Optimization : Continuous flow reactors improve scalability and consistency in azide substitution reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 4-(Azidomethyl)-3-cyclopropyl-1,2-oxazole?

- Recommended Techniques :

- NMR : ¹H/¹³C NMR to confirm azidomethyl (-CH₂N₃) and cyclopropyl proton environments (e.g., cyclopropyl protons appear as multiplet signals at δ 0.5–1.5 ppm) .

- IR : Strong absorbance at ~2100 cm⁻¹ for the azide (-N₃) stretching vibration .

- HPLC-MS : Reverse-phase HPLC with ESI-MS for purity assessment and molecular ion detection (expected [M+H]⁺ at m/z 165.17) .

Q. How does the cyclopropyl group influence the compound’s stability under acidic or basic conditions?

- Stability Profile :

- Acidic Conditions : Cyclopropyl rings are prone to ring-opening under strong acids (e.g., H₂SO₄), generating linear byproducts. Use mild acids (e.g., acetic acid) for functional group modifications .

- Basic Conditions : Stable in weak bases (pH < 10), but prolonged exposure to NaOH (>1M) may degrade the oxazole ring .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during click chemistry applications of the azidomethyl group?

- Approach :

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Use Cu(I) catalysts (e.g., TBTA ligand) in THF/water mixtures at 25°C to suppress triazole isomerization .

- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : Employ dibenzocyclooctyne (DBCO) derivatives to avoid cytotoxic copper residues in biological systems .

- Monitoring : Track reaction progress via TLC (Rf shift) or in situ IR for azide peak disappearance .

Q. How does the azidomethyl group’s reactivity compare to halogenated analogs (e.g., chloromethyl) in bioconjugation studies?

- Comparative Reactivity :

| Functional Group | Reaction Rate (Relative) | Applications |

|---|---|---|

| -CH₂N₃ (Azide) | 1.0 | Click chemistry, photoaffinity labeling |

| -CH₂Cl (Chloride) | 0.3 | Nucleophilic substitution, covalent protein binding |

- Mechanistic Insight : Azides enable bioorthogonal ligation without disrupting protein function, whereas chloromethyl groups risk nonspecific alkylation .

Q. What computational methods predict the compound’s binding affinity for cyclopropane-processing enzymes (e.g., cytochrome P450)?

- Protocol :

Docking Simulations : Use AutoDock Vina with crystal structures of human FABP4 (PDB: 8HRJ) to model interactions between the cyclopropyl-oxazole core and hydrophobic binding pockets .

MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the azidomethyl group in aqueous vs. lipid bilayer environments .

- Validation : Correlate computational results with SPR (surface plasmon resonance) binding assays (KD < 10 µM target) .

Data Contradictions and Resolution

Q. Conflicting reports on azide group stability during long-term storage: How to reconcile discrepancies?

- Evidence :

- Stability Claim 1 : Azides degrade under UV light or elevated temperatures (>40°C), requiring amber vials and -20°C storage .

- Stability Claim 2 : No degradation observed after 6 months at 4°C in inert atmospheres (N₂) .

Comparative Analysis of Structural Analogs

Q. How do substitution patterns (e.g., azidomethyl vs. bromomethyl) alter biological activity?

- Case Study :

| Compound | IC₅₀ (µM) | Target Protein |

|---|---|---|

| 4-(Azidomethyl)-3-cyclopropyl | 0.017 | FABP4 |

| 4-(Bromomethyl)-3-cyclopropyl | 0.045 | FABP4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.